molecular formula C9H18 B077596 3,3,5-Trimethyl-1-hexene CAS No. 13427-43-5

3,3,5-Trimethyl-1-hexene

Cat. No. B077596
CAS RN: 13427-43-5
M. Wt: 126.24 g/mol
InChI Key: JWKWSKMAPDHZIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,5-Trimethyl-1-hexene is a colorless liquid that is commonly used in scientific research. It is a type of alkene that is used in various applications due to its unique properties.

Mechanism Of Action

The mechanism of action of 3,3,5-Trimethyl-1-hexene is not well understood. However, it is believed to act as a ligand for certain receptors in the body, which can lead to various physiological effects.

Biochemical And Physiological Effects

Studies have shown that 3,3,5-Trimethyl-1-hexene can have various biochemical and physiological effects on the body. It has been shown to have anti-inflammatory properties and can inhibit the growth of certain cancer cells. Additionally, it has been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

One advantage of using 3,3,5-Trimethyl-1-hexene in lab experiments is its unique properties, which make it useful in various applications. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3,3,5-Trimethyl-1-hexene. One direction is to further investigate its mechanism of action and how it interacts with various receptors in the body. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further research could be done on its use in the production of polymers and plastics, as well as its potential use in the production of renewable energy sources.

Synthesis Methods

The synthesis of 3,3,5-Trimethyl-1-hexene can be achieved through various methods, including the Wittig reaction, Grignard reaction, and elimination reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The Grignard reaction involves the reaction of an alkyl halide with magnesium to form a Grignard reagent, which is then reacted with a carbonyl compound to form an alcohol. The elimination reaction involves the removal of a leaving group from a molecule to form a double bond.

Scientific Research Applications

3,3,5-Trimethyl-1-hexene is used in various scientific research applications, including in the synthesis of pharmaceuticals, agrochemicals, and fragrances. It is also used as a monomer in the production of polymers and plastics. Additionally, it is used in the production of surfactants, which are used in various industries such as cosmetics and detergents.

properties

IUPAC Name

3,3,5-trimethylhex-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-6-9(4,5)7-8(2)3/h6,8H,1,7H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKWSKMAPDHZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90158620
Record name 3,3,5-Trimethyl-1-hexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,5-Trimethyl-1-hexene

CAS RN

13427-43-5
Record name 3,3,5-Trimethyl-1-hexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013427435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3,5-Trimethyl-1-hexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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